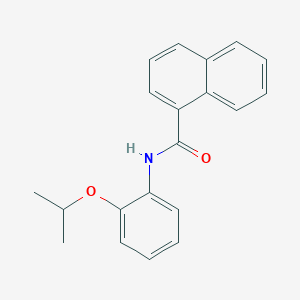

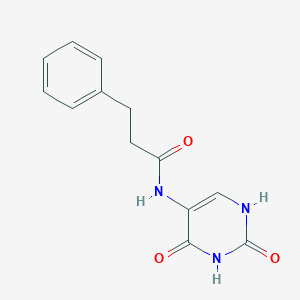

![molecular formula C23H25ClN6O B5545995 N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of complex urea derivatives involves intricate organic reactions that allow for the formation of targeted compounds with specific properties. Various methods have been developed to synthesize urea derivatives, which often involve the reaction of amines with isocyanates or through the modification of pre-existing urea structures to introduce new functional groups or to modify the molecule's pharmacological activity. For example, urea derivatives have been synthesized for their potential hypocholesteremic effects, as seen in the work on metabolic formation and hypocholesteremic agents (Sinsheimer et al., 1976).

Molecular Structure Analysis The molecular structure of urea derivatives is crucial in determining their chemical and physical properties. Crystal structure analysis and density functional theory (DFT) calculations are common methods used to elucidate the structure of such compounds. These analyses provide insight into the conformation, electronic structure, and potential interaction sites of the molecules. For instance, a study on a pyrido[2,3-d]pyrimidine compound revealed its solid-state structure through single-crystal X-ray diffraction and DFT calculations, which are essential for understanding the molecule's reactivity and interaction with biological targets (Sun et al., 2022).

Chemical Reactions and Properties Urea derivatives undergo various chemical reactions that modify their structure and properties. These reactions can include chlorination, alkylation, and the formation of complex with other molecules. The reactivity of the urea nitrogen atoms makes these compounds versatile intermediates in organic synthesis. For example, N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent for the efficient N-chlorination of amino esters, amides, and peptides under mild conditions, showcasing the chemical versatility of urea derivatives (Sathe et al., 2007).

Applications De Recherche Scientifique

Phenylacetylglutamine as a Waste Nitrogen Product

- Phenylacetylglutamine (PAG) , a metabolite resulting from amino acid acetylation, has been evaluated for its potential to serve as an alternative vehicle for waste nitrogen excretion in patients with urea cycle disorders. This suggests applications of related compounds in therapeutic strategies targeting nitrogen waste management in metabolic conditions (Brusilow, 1991).

Nutritional Management in Urea Cycle Disorders

- Sodium phenylbutyrate for urea cycle disorders illustrates how certain compounds can be used to create alternative pathways for nitrogen excretion, highlighting the broader applicability of chemical compounds in managing metabolic diseases. These compounds impact the metabolism of branched-chain amino acids, which is crucial for patients on alternative pathway therapy (Scaglia, 2010).

Metabolic Profiling in Human Studies

- Studies on metabolic profiling of specific carcinogens in cooked meats, like PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), have been conducted to understand their metabolization and excretion in humans. This research is crucial for assessing exposure risks and mechanisms of action of potentially carcinogenic compounds found in diet and environment (Vanhaecke et al., 2008).

Exposure and Effect Biomarkers

- Organophosphorus insecticides , such as chlorpyrifos and profenofos, have been studied for their exposure and effect biomarkers in agricultural workers. These studies contribute to understanding occupational exposure risks and developing safety guidelines, showing the importance of biochemical research in public health and occupational safety (Olson, 2018).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN6O/c1-16-15-21(30-13-5-2-6-14-30)29-22(25-16)26-17-9-11-18(12-10-17)27-23(31)28-20-8-4-3-7-19(20)24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,25,26,29)(H2,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCXBDUTKBMEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

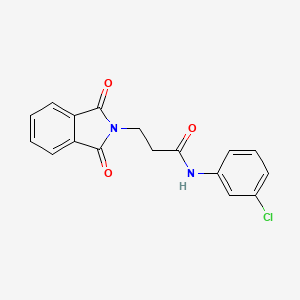

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

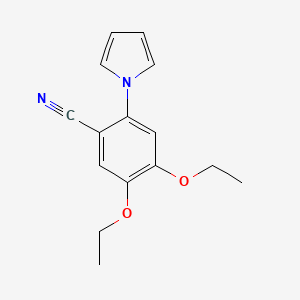

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)

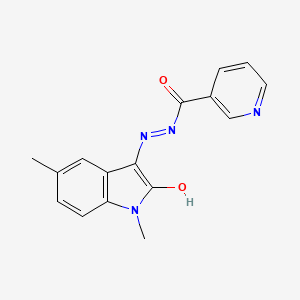

![3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B5545977.png)

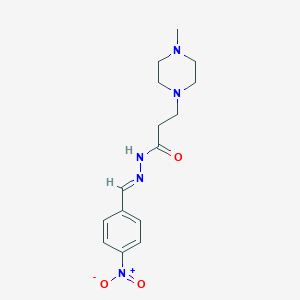

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)